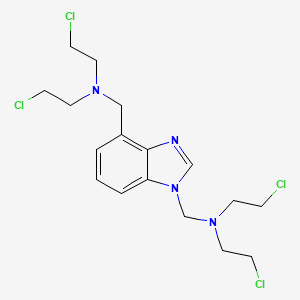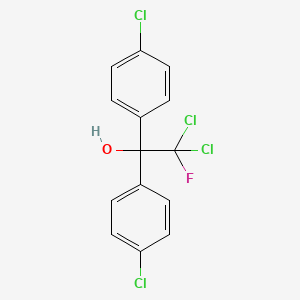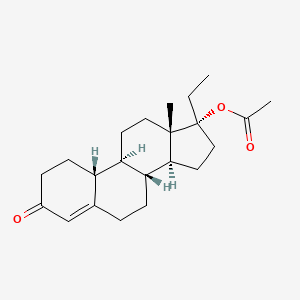
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate: is a synthetic progestin, a type of hormone that mimics the effects of progesterone. It is commonly used in various medical applications, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestational activity and is often used in combination with estrogen in hormone replacement therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate typically involves multiple steps, starting from basic steroidal structures. The process often includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Nor-Modification: Removal of the 19th carbon atom.
Acetylation: Addition of an acetate group to the hydroxyl group at the 17th position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To achieve specific structural modifications.
Chromatographic Purification: To ensure high purity of the final product.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products Formed:
Ketones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters: From substitution reactions involving the acetate group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms.
Biology:
- Studied for its effects on cellular processes and hormone regulation.
Medicine:
- Widely used in hormone replacement therapy and contraceptives.
- Investigated for its potential in treating conditions like endometriosis and menstrual disorders.
Industry:
- Utilized in the production of various pharmaceutical formulations.
Wirkmechanismus
Molecular Targets and Pathways: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The compound primarily affects the reproductive system, influencing menstrual cycles, ovulation, and pregnancy maintenance.
Vergleich Mit ähnlichen Verbindungen
Norethindrone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Levonorgestrel: Commonly used in emergency contraception.
Uniqueness: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. These characteristics make it particularly effective in certain therapeutic applications, such as long-term contraceptive formulations and hormone replacement therapies.
Eigenschaften
CAS-Nummer |
18063-30-4 |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-ethyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h13,17-20H,4-12H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
LPVYJWRIXJQYIY-REGVOWLASA-N |
Isomerische SMILES |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C |
Kanonische SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


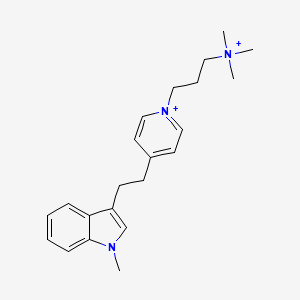
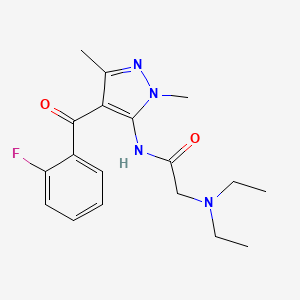

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)








